![molecular formula C19H18N4O2 B6447417 4-({1-[(quinolin-4-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2549048-12-4](/img/structure/B6447417.png)
4-({1-[(quinolin-4-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
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Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects and explaining the wide occurrence of quinolones in bioactive natural products . Sun et al. developed a new class of 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione quinolone compounds .
Molecular Structure Analysis
Quinolines, containing a nitrogen group, exhibit important biological activities . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Physical And Chemical Properties Analysis
Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Anticancer Properties
The quinoline-pyridine hybrid has shown potential as an anticancer agent. Researchers have synthesized various derivatives and evaluated their efficacy against cancer cell lines. Notably, some derivatives exhibit excellent tumor growth inhibition and binding properties with specific protein kinases . Further investigations into their mechanism of action and in vivo studies are warranted.
Mechanism of Action
- QMA primarily targets specific proteins or receptors within the body. Unfortunately, I couldn’t find specific information on its exact targets. However, quinoline derivatives, like QMA , often interact with enzymes, receptors, or other cellular components to exert their effects .
- QMA likely interacts with its targets through binding. Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
- Additionally, the presence of the azetidin-3-yl group in QMA may contribute to its mode of action. Azetidines can modulate protein function and affect cellular processes .
- Distribution : Once absorbed, QMA distributes throughout the body. Its volume of distribution and protein binding properties are not well-documented .
Target of Action
Mode of Action
Pharmacokinetics (ADME Properties)
Future Directions
There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
4-[1-(quinolin-4-ylmethyl)azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c20-19(24)18-9-14(6-8-22-18)25-15-11-23(12-15)10-13-5-7-21-17-4-2-1-3-16(13)17/h1-9,15H,10-12H2,(H2,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXLFYMMCVXWLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=NC3=CC=CC=C23)OC4=CC(=NC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({1-[(Quinolin-4-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide |
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